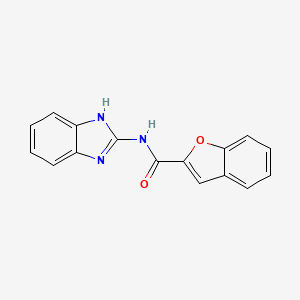

N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide

Description

N-(1H-Benzimidazol-2-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a benzofuran moiety via a carboxamide bridge. Key structural attributes include:

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15(14-9-10-5-1-4-8-13(10)21-14)19-16-17-11-6-2-3-7-12(11)18-16/h1-9H,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZWMGNYMJBXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330319 | |

| Record name | N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27111-30-4 | |

| Record name | N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide typically involves the condensation of 1,2-phenylenediamine with benzofuran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring . The reaction conditions often require heating to temperatures around 150-200°C to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole or benzofuran rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups onto the aromatic rings.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces oxygen-containing functional groups. |

| Reduction | Removes oxygen or reduces double bonds. |

| Substitution | Replaces one functional group with another. |

Biology

- Antimicrobial Activity : Research indicates that N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, with minimal inhibitory concentration (MIC) values ranging from 250 to 750 µg/ml .

- Anticancer Potential : The compound has been explored for its anticancer properties due to its ability to interact with DNA and proteins, disrupting their functions. Studies have demonstrated its effectiveness against different cancer cell lines, indicating potential as a lead compound in anticancer drug development .

Medicine

- Therapeutic Uses : Ongoing research is investigating the role of this compound as an antiparasitic and antiviral agent. Its dual functionality derived from both benzimidazole and benzofuran moieties enhances its biological activity, making it a valuable candidate for medicinal chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sindhe et al. synthesized various N-(5,6-dimethyl-1H-benzimidazol-2-yl) carboxamide derivatives and evaluated their antimicrobial activity. The results indicated that compounds exhibited potent antibacterial effects, reinforcing the potential of benzimidazole derivatives in combating drug-resistant bacteria .

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of this compound against several cancer cell lines. The study reported that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The benzimidazole moiety is known to interact with DNA and proteins, while the benzofuran ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzimidazole Derivatives with Antimicrobial Activity

Key comparisons include:

Analysis :

Substituted Benzimidazole-Carboxamides in Agriculture

Compounds with benzimidazole-carboxamide backbones are explored for agricultural applications:

Analysis :

Stereochemical and Halogenated Analogs

Modifications to stereochemistry and halogenation significantly alter bioactivity:

Analysis :

- The (1S)-stereoisomer () may exhibit superior target binding compared to achiral analogs due to enantioselectivity .

- Bromination in the analog () increases molecular weight (371.2 vs. ~296 g/mol for the target) and may improve binding via halogen interactions but could raise metabolic stability concerns .

Physicochemical Property Comparison

Biological Activity

N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11N3O2, with a molecular weight of approximately 277.283 g/mol. The compound features a unique structural composition that combines a benzimidazole moiety with a benzofuran carboxamide, linked by an ethyl chain. This structural arrangement is believed to enhance its biological activity and chemical reactivity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In studies evaluating its efficacy, the compound exhibited notable minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.030 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been investigated extensively. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancers.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| A549 | 20.46 ± 8.63 |

| HCT116 | 6.26 ± 0.33 |

The IC50 values indicate that the compound is particularly potent against HCT116 cells, suggesting its potential as an antitumor agent . Flow cytometry analyses further revealed that treatment with this compound leads to increased apoptosis in cancer cells, highlighting its mechanism of action as an anticancer drug.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Key Enzymes : The compound has shown inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy.

- Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells through mitochondrial pathways.

- DNA Binding : Studies indicate that the compound binds to DNA, potentially disrupting replication and transcription processes .

Case Studies

Recent studies have further elucidated the biological activity of this compound:

- Study on Anticancer Efficacy : A study conducted on mice bearing tumors demonstrated that administration of this compound significantly suppressed tumor growth compared to control groups .

- Antimicrobial Effectiveness : Another study highlighted its effectiveness against drug-resistant strains of bacteria, reinforcing its potential application in treating infections caused by resistant pathogens .

Q & A

Q. Answer :

- Method : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Hydrogen-bonding patterns are analyzed via graph-set notation to identify supramolecular interactions .

- Insights : The planar benzofuran and benzimidazole moieties facilitate π-π stacking, while amide groups participate in N–H⋯O hydrogen bonds (bond lengths ~2.8–3.0 Å), influencing packing efficiency and solubility .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., stimulatory vs. inhibitory effects)?

Answer :

Contradictions may arise from:

- Dose-dependent effects : For example, 10⁻⁶ M solutions of related benzimidazole derivatives increased wheat germination rates by 10–15% (stem length: 8.57→9.94 cm), while higher concentrations showed inhibition .

- Model specificity : Antibacterial activity of Cu(II) complexes (MIC ~5–20 µg/mL) varies with bacterial strain and ligand coordination geometry .

Resolution : - Conduct dose-response curves across multiple models (e.g., plant, microbial, mammalian).

- Validate target engagement via biochemical assays (e.g., enzyme inhibition) or crystallography .

Advanced: What computational approaches are used to predict hydrogen-bonding networks in its solid-state structure?

Q. Answer :

- Graph-set analysis : Maps directional hydrogen bonds (e.g., R₂²(8) motifs) to predict crystal packing .

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* level) to compare theoretical vs. experimental bond lengths (deviation <0.05 Å) .

- SHELX refinement : Uses least-squares algorithms to adjust atomic coordinates, reducing R-factor to <0.05 for high-resolution data .

Advanced: How do structural modifications (e.g., piperazine substitution) impact its pharmacological activity?

Q. Answer :

- Piperazine derivatives : Adding 4-(2,3-dichlorophenyl)piperazine to the carboxamide side chain enhances CNS penetration (logP reduction by ~0.5) and dopamine receptor affinity (Kᵢ ~50 nM) .

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the benzimidazole ring increase antibacterial potency (MIC reduction by 40%) but may reduce solubility .

Methodological Tip : Use SPR (surface plasmon resonance) to quantify binding kinetics post-modification .

Basic: What biological activities have been reported for this compound and its analogs?

Q. Answer :

- Antibacterial : Cu(II) complexes show broad-spectrum activity (MIC: 5–25 µg/mL) against Gram-positive bacteria via membrane disruption .

- Plant growth modulation : At 10⁻⁶ M, analogs increase wheat germination rates by 8–12% (root fresh weight: r = 0.83 correlation with stem weight) .

- CNS effects : Derivatives attenuate morphine-induced hyperalgesia in mice (50 mg/kg, 30% reduction in pain response) via µ-opioid receptor modulation .

Advanced: What strategies improve synthetic yield and purity for large-scale research applications?

Q. Answer :

- Catalyst optimization : Use Pd(OAc)₂/Xantphos for C-H arylation (yield improvement from 60%→85%) .

- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization from EtOH/H₂O (purity >95%) .

- Scale-up : Transition from batch to flow chemistry for exothermic steps (e.g., amide coupling), reducing side-product formation .

Advanced: How can researchers validate target specificity in complex biological systems?

Q. Answer :

- Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to identify binding motifs .

- Silico docking : Use AutoDock Vina to predict binding poses (RMSD <2.0 Å) and compare with mutagenesis data .

- Competitive assays : Employ TR-FRET (time-resolved FRET) to measure displacement of known ligands (IC₅₀ shifts indicate specificity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.